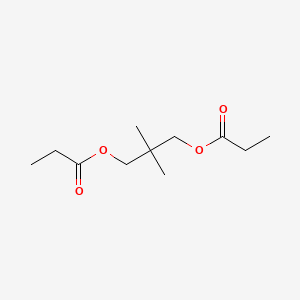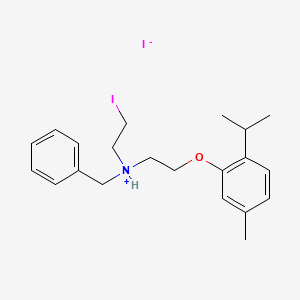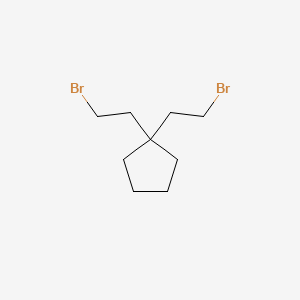
1,1-Bis(2-bromoethyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(2-bromoethyl)cyclopentane is an organic compound with the molecular formula C9H16Br2. It is a derivative of cyclopentane, where two bromine atoms are attached to the ethyl groups at the 1,1-position of the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Bis(2-bromoethyl)cyclopentane can be synthesized through the bromination of 1,1-diethylcyclopentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet (UV) light to facilitate the formation of the brominated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-bromoethyl)cyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction Reactions: The compound can be reduced to form 1,1-diethylcyclopentane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of cyclopentanone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 1,1-bis(2-hydroxyethyl)cyclopentane or 1,1-bis(2-aminoethyl)cyclopentane.
Reduction: Formation of 1,1-diethylcyclopentane.
Oxidation: Formation of cyclopentanone derivatives.
Scientific Research Applications
1,1-Bis(2-bromoethyl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-bromoethyl)cyclopentane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Bis(2-chloroethyl)cyclopentane
- 1,1-Bis(2-iodoethyl)cyclopentane
- 1,1-Bis(2-bromoethyl)cyclohexane
Uniqueness
1,1-Bis(2-bromoethyl)cyclopentane is unique due to its specific bromine substitution pattern, which imparts distinct reactivity compared to its chloro, iodo, and cyclohexane analogs. The bromine atoms provide a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
3187-39-1 |
|---|---|
Molecular Formula |
C9H16Br2 |
Molecular Weight |
284.03 g/mol |
IUPAC Name |
1,1-bis(2-bromoethyl)cyclopentane |
InChI |
InChI=1S/C9H16Br2/c10-7-5-9(6-8-11)3-1-2-4-9/h1-8H2 |
InChI Key |
UTMHWKULNOKZFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


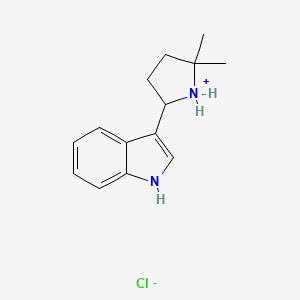

![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)
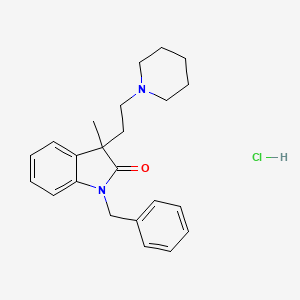
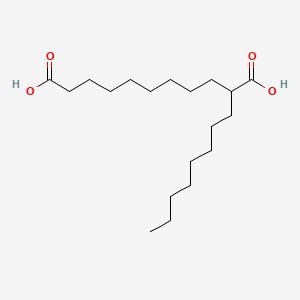
![7-(E)-p-Chlorobenzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13730264.png)
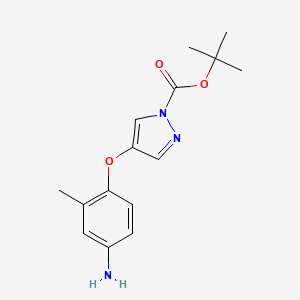
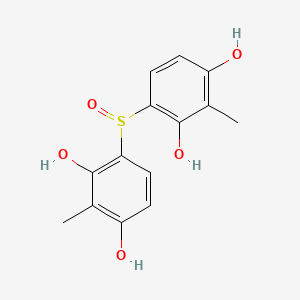
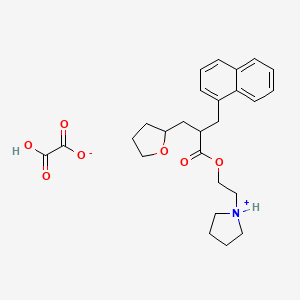
![trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B13730274.png)
